An In-Depth Technical Guide to Tricaprilin-13C3 for Researchers
An In-Depth Technical Guide to Tricaprilin-13C3 for Researchers
Authored by Gemini
Abstract
Tricaprilin-13C3 is the isotopically labeled form of tricaprilin, a medium-chain triglyceride of significant interest in pharmaceutical and metabolic research. This technical guide provides a comprehensive overview of Tricaprilin-13C3, including its chemical structure, properties, and applications, with a focus on its use as an internal standard and metabolic tracer. Detailed experimental methodologies for its application in quantitative analysis are presented, alongside a discussion of its metabolic fate. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetics, and related fields.
Introduction to Tricaprilin-13C3
Tricaprilin, also known as glyceryl trioctanoate, is a triglyceride composed of a glycerol backbone esterified with three octanoic acid (caprylic acid) chains.[1] It is a medium-chain triglyceride (MCT) that has been investigated as a ketogenic agent for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and migraine.[2] Tricaprilin-13C3 is a stable isotope-labeled version of tricaprilin, where three carbon-13 (¹³C) atoms are incorporated into the molecule. This isotopic labeling makes it an invaluable tool in metabolic research and quantitative analytical chemistry.
The primary applications of Tricaprilin-13C3 are as a tracer to study the metabolic fate of tricaprilin in vivo and as an internal standard for the accurate quantification of tricaprilin and its metabolites in biological matrices using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure and Properties
The chemical structure of Tricaprilin-13C3 is identical to that of tricaprilin, with the exception of the isotopic labeling. The ¹³C isotopes are typically located at the carboxyl carbon of each of the three octanoic acid chains.
Chemical Formula: C₂₄¹³C₃H₅₀O₆
Molecular Weight: Approximately 473.7 g/mol
CAS Number: 65402-55-3
Synonyms: Trioctanoin-¹³C₃, Glyceryl trioctanoate-¹³C₃
The introduction of three ¹³C atoms results in a predictable mass shift of +3 Da compared to the unlabeled tricaprilin, which is the basis for its use in mass spectrometry-based quantification.
Metabolic Pathway of Tricaprilin
Upon oral administration, tricaprilin undergoes hydrolysis in the small intestine, a reaction catalyzed by pancreatic lipase. This enzymatic process breaks down the triglyceride into two molecules of free octanoic acid and one molecule of 2-octanoylglycerol, which is further hydrolyzed to another molecule of octanoic acid and glycerol.[1]
The released octanoic acid is a medium-chain fatty acid that is readily absorbed into the portal circulation and transported to the liver. In the liver, octanoic acid undergoes β-oxidation to produce acetyl-CoA.[1] When there is an abundance of acetyl-CoA, it is converted into ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone.[3] These ketone bodies can then be utilized by extrahepatic tissues, including the brain, as an alternative energy source to glucose.[2]
The metabolic pathway of Tricaprilin-13C3 follows the same route, allowing researchers to trace the fate of the ¹³C-labeled octanoic acid and its subsequent metabolites.
Quantitative Data and Analysis
The primary utility of Tricaprilin-13C3 lies in its application for quantitative analysis. While specific, comprehensive datasets for Tricaprilin-13C3 are not widely published, the principles of its use in mass spectrometry and NMR are well-established.
Mass Spectrometry
In mass spectrometry, Tricaprilin-13C3 serves as an ideal internal standard for the quantification of unlabeled tricaprilin. The +3 Da mass difference allows for the simultaneous detection of both the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and ionization.
Table 1: Theoretical Mass Spectrometry Data for Tricaprilin and Tricaprilin-13C3
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| Tricaprilin | C₂₇H₅₀O₆ | 470.3607 | 471.3680 | 493.3499 |
| Tricaprilin-13C3 | C₂₄¹³C₃H₅₀O₆ | 473.3708 | 474.3781 | 496.3599 |
Note: These values are theoretical and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR spectroscopy, the labeled carbon atoms in Tricaprilin-13C3 will exhibit distinct signals from the corresponding carbons in the unlabeled compound, or they can be used in isotopic enrichment studies to trace metabolic pathways. The chemical shifts of the carbons in Tricaprilin-13C3 are expected to be very similar to those of unlabeled tricaprilin.
Experimental Protocols
The following are generalized protocols for the use of Tricaprilin-13C3 in quantitative analysis. Researchers should optimize these protocols for their specific instrumentation and experimental conditions.
Quantification of Tricaprilin in Plasma using LC-MS/MS
This protocol outlines a method for quantifying tricaprilin in a plasma matrix using Tricaprilin-13C3 as an internal standard.
5.1.1. Materials and Reagents
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Tricaprilin analytical standard
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Tricaprilin-13C3 (internal standard)
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Human plasma (or other biological matrix)
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid, LC-MS grade
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Water, LC-MS grade
5.1.2. Sample Preparation
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Prepare a stock solution of Tricaprilin-13C3 in methanol at a concentration of 1 mg/mL.
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Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 10 µg/mL.
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Spike plasma samples: To 100 µL of plasma, add 10 µL of the working internal standard solution.
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Protein precipitation: Add 400 µL of cold acetonitrile to the spiked plasma sample. Vortex for 1 minute to precipitate proteins.
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Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
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Collect supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
5.1.3. LC-MS/MS Conditions
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LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A gradient elution from 5% to 95% Mobile Phase B over several minutes is typically used to separate the analyte from matrix components.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
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MRM Transitions: Monitor the specific precursor-to-product ion transitions for both tricaprilin and Tricaprilin-13C3.
5.1.4. Data Analysis
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Construct a calibration curve by analyzing a series of known concentrations of tricaprilin spiked into the matrix with a constant concentration of the internal standard.
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Calculate the ratio of the peak area of tricaprilin to the peak area of Tricaprilin-13C3.
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Determine the concentration of tricaprilin in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
Tricaprilin-13C3 is a powerful tool for researchers in the fields of drug development, pharmacokinetics, and metabolic research. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of tricaprilin in complex biological matrices. Furthermore, its application as a metabolic tracer provides a means to elucidate the in vivo fate of tricaprilin and its contribution to ketogenesis. The methodologies and information presented in this guide offer a solid foundation for the successful application of Tricaprilin-13C3 in a research setting.
